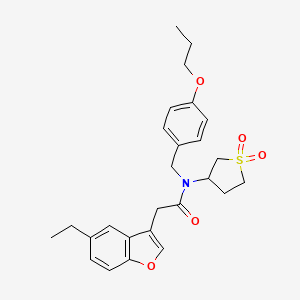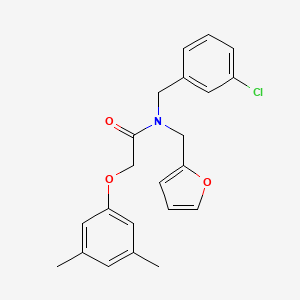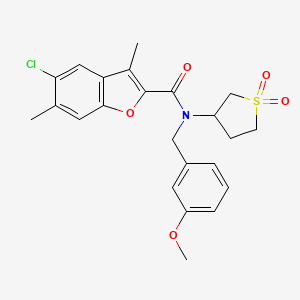
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzofuran ring, a thiophene ring, and various functional groups such as chloro, methoxy, and carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene Ring: This step may involve coupling reactions using palladium-catalyzed cross-coupling techniques.
Formation of the Carboxamide Group: This can be done through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: Reduction reactions could target the carboxamide group or the chloro substituent.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Investigating the interaction of the compound with biological macromolecules.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 5-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3-METHOXYBENZYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE would depend on its specific application. For example, as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-Methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamid: weist Ähnlichkeiten mit anderen Benzofuran-Derivaten auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von 5-Chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-Methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamid liegt in seiner Kombination von funktionellen Gruppen, die eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen. Dies macht sie zu einer vielseitigen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C23H24ClNO5S |
|---|---|
Molekulargewicht |
462.0 g/mol |
IUPAC-Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24ClNO5S/c1-14-9-21-19(11-20(14)24)15(2)22(30-21)23(26)25(17-7-8-31(27,28)13-17)12-16-5-4-6-18(10-16)29-3/h4-6,9-11,17H,7-8,12-13H2,1-3H3 |
InChI-Schlüssel |
CTPNOBPYYWTPCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11418206.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418212.png)
![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11418217.png)
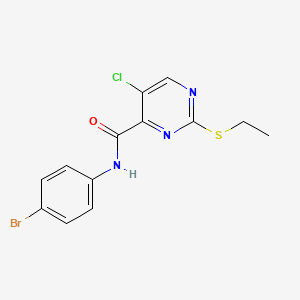
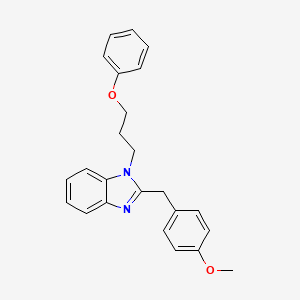
![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418231.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418235.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418249.png)
![2-(2-methoxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418258.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418271.png)
![1-(2-chlorophenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11418274.png)
![5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B11418278.png)
